1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound . It has a molecular weight of 232.28 . The IUPAC name for this compound is 1-benzyl-5-oxo-3-pyrrolidinecarboxamide .
Molecular Structure Analysis
The molecular structure of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is represented by the formula C13H16N2O2 . The InChI code for this compound is 1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) .The boiling point and other physical properties are not specified in the sources I found .
Scientific Research Applications
Experimental and Theoretical Studies
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is involved in various experimental and theoretical studies. For instance, it has been used in the functionalization reactions of related chemical compounds. Such studies explore its reactivity and potential applications in synthetic chemistry, as shown in the study by Yıldırım et al. (2005) where the 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis and Biological Activity Prediction
The compound is also significant in the synthesis of novel chemical structures. Kharchenko et al. (2008) demonstrated the synthesis of bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids, and the biological activity of these compounds was predicted using computational methods (Kharchenko, Detistov, & Orlov, 2008).
Antiviral and Antimicrobial Research
In the field of pharmacology, derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide are investigated for their potential antiviral and antimicrobial properties. For example, Pace et al. (2007) reported on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as potent inhibitors of HIV-integrase (Pace et al., 2007).
Antiallergic Activity Studies
Research into the antiallergic properties of related compounds has also been conducted. Nohara et al. (1985) synthesized compounds with antiallergic activity, including derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which are structurally related to 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Antioxidant Activity
Additionally, research into the antioxidant properties of related compounds has been explored. Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity, highlighting the potential of structurally similar compounds in this field (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Cancer Treatment Research
In the realm of cancer treatment, derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide have been investigated for their potential use. The study by Penning et al. (2009) on the discovery of a PARP inhibitor for cancer treatment is an example of how derivatives of this compound are being explored in oncology research (Penning et al., 2009).
Neuroleptic Activity
The neuroleptic activity of related compounds has been a subject of study as well. Iwanami et al. (1981) synthesized and evaluated a series of benzamides, including derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide, for their potential neuroleptic properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Supramolecular Chemistry
Finally, in the field of supramolecular chemistry, derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide have been explored for their potential applications. Cantekin, de Greef, and Palmans (2012) reviewed the use of benzene-1,3,5-tricarboxamides (BTAs), compounds structurally related to 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide, in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-13(17)11-7-12(16)15(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVPYLBVJENNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.